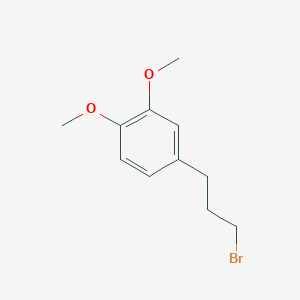

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Description

Structural Context within Substituted Benzene (B151609) Chemistry

The chemical identity and reactivity of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- are defined by the interplay of its constituent functional groups attached to the central benzene ring. The structure consists of a benzene core with two methoxy (B1213986) groups (-OCH₃) at the 1 and 2 positions and a 3-bromopropyl group (-CH₂CH₂CH₂Br) at the 4 position. cymitquimica.com

The methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution reactions. cymitquimica.com Conversely, the 3-bromopropyl chain introduces a reactive site at the terminal bromine atom. This bromine is a good leaving group in nucleophilic substitution reactions, providing a direct handle for chemical modification and chain extension. The flexibility of the three-carbon propyl chain allows the reactive bromide to be positioned away from the steric bulk of the aromatic ring. This combination of an activated aromatic system and a versatile aliphatic reactive center makes the compound a bifunctional reagent of considerable interest. cymitquimica.com

Dimethoxybenzene derivatives, in general, are recognized as valuable compounds in various scientific fields, including pharmaceuticals, owing to their distinct chemical and structural properties. nih.gov

Table 1: Physicochemical Properties of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

| Property | Value |

| CAS Number | 3945-85-5 |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol |

| Appearance | Liquid |

| Boiling Point | 104-106 °C at 0.2 mmHg |

| Density | 1.311 g/mL at 25 °C |

Research Significance as a Versatile Synthetic Intermediate

The primary significance of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- in research lies in its role as a versatile synthetic intermediate. Its utility stems from the presence of distinct reactive sites that can be addressed in a controlled manner to build complex target molecules.

The terminal bromine on the propyl side chain is the most frequently exploited feature. It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, cyanides, and alkoxides. This allows for the straightforward introduction of diverse functional groups and the connection of the dimethoxybenzene core to other molecular scaffolds.

This versatility makes the compound a valuable precursor in the synthesis of fine chemicals, including potential pharmaceuticals and agrochemicals. cymitquimica.com The strategic placement of substituents on the benzene ring is a critical aspect of synthesizing complex organic molecules, and intermediates like this provide a reliable starting point for multi-step synthetic sequences. libretexts.orgpressbooks.pub

Table 2: Key Functional Groups and Their Synthetic Significance

| Functional Group | Position | Synthetic Role | Type of Reactions |

| 1,2-Dimethoxy | C1, C2 | Activates the benzene ring, directs further substitution | Electrophilic Aromatic Substitution |

| 3-Bromopropyl | C4 | Provides a reactive site for molecular elaboration | Nucleophilic Substitution |

Overview of Key Academic Research Directions for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Academic research involving Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- and structurally related compounds is primarily focused on their application in synthetic organic and medicinal chemistry.

Synthesis of Natural Products and Analogues: The 1,2-dimethoxyphenyl motif is a common structural element in a wide array of natural products, particularly in alkaloids and polyphenols. cymitquimica.comresearchgate.net Synthetic intermediates carrying this core structure are crucial for the total synthesis of these complex and often biologically active molecules. researchgate.netmdpi.com For instance, substituted benzene derivatives are foundational in constructing intricate polycyclic frameworks found in various alkaloids with therapeutic potential. researchgate.netnih.gov

Medicinal Chemistry and Drug Discovery: In medicinal chemistry, this compound serves as a scaffold for the development of new pharmaceutical agents. cymitquimica.com The dimethoxybenzene unit is present in numerous bioactive molecules, and the bromopropyl handle allows for the systematic modification of the structure to explore structure-activity relationships (SAR). By reacting the bromide with different nucleophiles, chemists can generate libraries of related compounds for biological screening.

Development of Novel Synthetic Methodologies: Reagents like Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- are also employed in the development of new synthetic methods. Researchers may use this compound as a model substrate to test the scope and limitations of new coupling reactions or functional group transformations. Its well-defined structure and predictable reactivity make it an excellent tool for validating novel synthetic protocols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWGZRGEFNSWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzene, 4 3 Bromopropyl 1,2 Dimethoxy

Strategic Approaches to the Formation of the 3-Bromopropyl Moiety

Halogenation Techniques and Reagents

The conversion of a suitable precursor to the final brominated product can be achieved through various halogenation methods. A common and effective strategy involves the bromination of a terminal alcohol. For instance, a precursor such as 3-(3,4-dimethoxyphenyl)propan-1-ol can be efficiently converted to Benzene (B151609), 4-(3-bromopropyl)-1,2-dimethoxy- using phosphorus tribromide (PBr₃). This reagent is particularly advantageous for primary and secondary alcohols, proceeding via an Sₙ2 mechanism which typically results in an inversion of stereochemistry if a chiral center is present. The reaction is often carried out in an inert solvent to afford the desired alkyl bromide.

Another versatile reagent for bromination is N-Bromosuccinimide (NBS). While frequently used for allylic and benzylic brominations due to its ability to provide a low, constant concentration of bromine, it can also be employed for the bromination of activated aromatic systems. In some instances, a radical initiator may be used in conjunction with NBS. The choice of brominating agent is critical and depends on the specific precursor and desired reaction conditions. For deactivated aromatic systems, a combination of NBS and a strong acid like concentrated sulfuric acid can be effective.

| Reagent | Substrate Type | Typical Conditions |

| PBr₃ | Primary/Secondary Alcohols | Inert solvent, often at 0 °C to room temperature |

| NBS | Allylic/Benzylic C-H, Activated Aromatics | CCl₄, radical initiator (e.g., AIBN) or light |

| NBS/H₂SO₄ | Deactivated Aromatics | Concentrated H₂SO₄, 60°C |

Precursor Design and Derivatization

The successful formation of the 3-bromopropyl moiety is highly dependent on the design of the precursor molecule. A logical and commonly employed precursor is 3-(3,4-dimethoxyphenyl)propan-1-ol. This alcohol can be synthesized from commercially available starting materials such as veratraldehyde (3,4-dimethoxybenzaldehyde). One synthetic route involves a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide to extend the carbon chain, followed by reduction of the resulting alkene and carbonyl functionalities.

Alternatively, a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride (B1165640) can be employed. This reaction, typically catalyzed by a Lewis acid like aluminum chloride, introduces a 3-carboxypropanoyl group onto the aromatic ring. Subsequent reduction of both the ketone and the carboxylic acid functionalities, for instance using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through a two-step process involving a Wolff-Kishner or Clemmensen reduction of the ketone followed by reduction of the carboxylic acid, yields 3-(3,4-dimethoxyphenyl)propan-1-ol.

Methodologies for Installing the 1,2-Dimethoxy Moieties

The 1,2-dimethoxy substitution pattern on the benzene ring is a defining feature of the target molecule. The installation of these methoxy (B1213986) groups is typically achieved through the methylation of a catechol (1,2-dihydroxybenzene) derivative.

Methylation Reactions and Selectivity

The Williamson ether synthesis is a classic and highly effective method for the preparation of the 1,2-dimethoxy moiety from a catechol precursor, such as 4-propylcatechol. This reaction involves the deprotonation of the hydroxyl groups with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxides. These nucleophilic phenoxides then react with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in an Sₙ2 reaction to form the ether linkages. The choice of base and methylating agent can influence the reaction rate and yield. For industrial applications, dimethyl carbonate is often preferred as a greener and less toxic methylating agent.

Enzymatic methylation offers a highly selective alternative. Catechol-O-methyltransferases (COMTs) are enzymes that can catalyze the methylation of catechols with high regioselectivity, often favoring methylation at the meta-position. This biocatalytic approach operates under mild conditions and can be advantageous for complex molecules where chemoselectivity is a concern.

| Methylating Agent | Base | Solvent | Key Features |

| Dimethyl Sulfate | NaOH, K₂CO₃ | Acetone (B3395972), DMF | High reactivity, but toxic. |

| Methyl Iodide | NaH, K₂CO₃ | THF, Acetone | Highly reactive, often used in laboratory scale. |

| Dimethyl Carbonate | Various bases | Methanol (B129727) | Greener alternative, suitable for industrial use. |

Regiochemical Considerations in Dimethoxy-Substitution

When starting with a substituted catechol, such as 4-propylcatechol, the regioselectivity of the methylation becomes a critical factor. In a stepwise methylation, the first methylation can occur at either of the two hydroxyl groups, leading to two possible guaiacol (B22219) (2-methoxy-4-propylphenol or 3-methoxy-4-propylphenol) intermediates. The relative acidity of the phenolic protons and steric hindrance around the hydroxyl groups can influence the position of the first methylation. The second methylation then proceeds to form the desired 1,2-dimethoxy product.

To ensure complete dimethylation and avoid the formation of mono-methylated byproducts, the reaction conditions, such as the stoichiometry of the base and methylating agent, temperature, and reaction time, must be carefully controlled. In some cases, the use of a phase-transfer catalyst can enhance the reaction rate and improve the yield of the desired veratrole derivative. The acidity of the phenolic groups plays a significant role in their methylation by COMT, with the more acidic hydroxyl group often being preferentially methylated.

Process Optimization and Scale-Up in Laboratory and Industrial Contexts

The transition of the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- from a laboratory scale to an industrial context requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of reagents, reaction conditions, and purification methods.

For the methylation step, industrial-scale synthesis of veratrole often utilizes catechol and a methylating agent like methyl chloride or dimethyl carbonate in a continuous flow reactor or a large batch reactor. The use of continuous flow processing can offer better control over reaction parameters, leading to improved safety and reproducibility.

In the halogenation step, the use of highly reactive and corrosive reagents like PBr₃ necessitates specialized equipment, particularly materials resistant to corrosion. On a large scale, the purification of the final brominated product is crucial. Distillation, particularly vacuum distillation for high-boiling compounds, is a common technique used to achieve high purity. Crystallization can also be an effective purification method if the product is a solid at room temperature.

| Process Step | Laboratory Scale Consideration | Industrial Scale Consideration |

| Methylation | Use of highly reactive methylating agents like methyl iodide or dimethyl sulfate. | Preference for greener and more cost-effective reagents like dimethyl carbonate; use of continuous flow reactors. |

| Halogenation | Standard glassware is often sufficient. | Use of corrosion-resistant reactors; careful handling of hazardous reagents. |

| Purification | Column chromatography, recrystallization. | Fractional distillation under vacuum, large-scale crystallization. |

| Safety | Standard laboratory safety procedures. | Strict adherence to industrial safety protocols, specialized handling of toxic and corrosive materials. |

High-Yield Synthesis Protocols

Achieving high yields is a primary objective in the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic chemistry, with several established protocols. The choice of reagent is critical, as it directly impacts reaction efficiency, selectivity, and the complexity of product purification.

Common methods include the use of phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄). mdpi.commdpi.com Both methods are effective for primary alcohols and typically proceed via an Sₙ2 mechanism, which leads to an inversion of stereochemistry if a chiral center is present. mdpi.comneliti.com

The reaction with PBr₃ is known for its high efficiency, though it generates phosphorous acid as a byproduct. chemguide.co.uk The Appel reaction is also high-yielding but produces a stoichiometric amount of triphenylphosphine oxide, the removal of which can complicate purification. mdpi.comresearchgate.net More recent developments focus on greener alternatives, such as using ionic liquids as both the solvent and bromide source or employing solid-supported reagents to simplify byproduct removal. organic-chemistry.org

| Reagent/Protocol | Typical Reaction Conditions | Reported Yield Range (%) | Key Byproducts | Notes |

|---|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Solvent (e.g., Et₂O, CH₂Cl₂), 0 °C to reflux | 85-95 | Phosphorous acid (H₃PO₃) | Effective for primary and secondary alcohols; avoids carbocation rearrangements. google.com |

| Appel Reaction (PPh₃/CBr₄) | Aprotic solvent (e.g., CH₂Cl₂, MeCN), 0 °C to RT | 80-95 | Triphenylphosphine oxide, Bromoform | Mild conditions; byproduct removal can be challenging. neliti.comresearchgate.net |

| Thionyl Bromide (SOBr₂) | Neat or in solvent (e.g., Et₂O), 0 °C to RT | 70-90 | Sulfur dioxide (SO₂), HBr | Gaseous byproducts simplify workup, but the reagent is highly reactive. |

| HBr (aq.) / H₂SO₄ | High temperature, reflux | Variable (lower for primary alcohols) | Water, ethers (side product) | Harsh conditions, risk of rearrangements and side reactions. |

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. labmanager.comrsc.org The bromination of alcohols is well-suited for adaptation to a flow process.

In a continuous flow setup, solutions of the precursor alcohol (3-(3,4-dimethoxyphenyl)propan-1-ol) and the brominating agent are pumped through separate channels to a mixing point and then into a heated or cooled reactor coil. The small volume of the reactor allows for superior heat transfer, mitigating the risks associated with exothermic reactions and enabling precise temperature control. rsc.org This leads to improved reaction selectivity and potentially higher yields by minimizing the formation of thermal decomposition products or other side products. researchgate.net Furthermore, the in-situ generation and immediate use of hazardous reagents, can enhance safety by minimizing their accumulation. nih.gov The scalability of a flow process is straightforward, as production is increased by extending the operation time rather than by using larger, more hazardous reactors. labmanager.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk with large volumes of hazardous reagents and exotherms. | Inherently safer due to small reactor volumes (hold-up). labmanager.com |

| Reaction Control | Moderate; concentration and temperature gradients can occur. | Precise control over residence time, temperature, and mixing. rsc.org |

| Scalability | Challenging; often requires re-optimization ("scale-up" issues). | Simpler to scale by running the system for longer periods ("scale-out"). labmanager.com |

| Throughput | Limited by vessel size and cycle time (charging, heating, cooling, discharging). | High throughput possible with continuous operation. |

Advanced Separation and Purification Techniques

A standard purification sequence begins with a liquid-liquid extraction to remove water-soluble byproducts, such as phosphorous acid from a PBr₃ reaction, or salts. The organic phase is then concentrated, and the crude product is subjected to chromatography. High-performance flash chromatography, using automated systems with optimized solvent gradients, allows for rapid and efficient separation of the target compound from unreacted starting materials and nonpolar or highly polar impurities. numberanalytics.com For compounds like Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, a normal-phase system using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system is typically effective. prepchem.com

For achieving very high purity, recrystallization can be employed as a final step if the compound is a solid at room temperature. Alternative advanced methods include supercritical fluid chromatography (SFC) and centrifugal partition chromatography (CPC), which can reduce the consumption of traditional organic solvents.

| Technique | Principle | Applicability for Target Compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility. | Essential for initial workup to remove inorganic/highly polar impurities. | Simple, rapid, scalable. | Requires large solvent volumes; emulsion formation can be an issue. |

| Flash Column Chromatography | Adsorption onto a solid phase (e.g., silica) and elution with a liquid mobile phase. google.com | Primary method for purifying the crude product from organic impurities. | High resolution, applicable to a wide range of compounds. | Solvent intensive, can be time-consuming for large scales. |

| Crystallization/Recrystallization | Precipitation of a pure solid from a supersaturated solution. google.com | Final purification step to achieve high purity, if the compound is solid. | Can yield very pure material, cost-effective at scale. | Product must be a solid; requires screening for suitable solvents; potential for product loss in the mother liquor. |

| Distillation | Separation based on differences in boiling points. google.com | Potentially useful if impurities have significantly different boiling points. | Solvent-free, effective for thermally stable liquids. | Requires thermal stability; may not be effective for close-boiling impurities. |

Environmentally Conscious Synthetic Practices for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Modern synthetic chemistry places increasing emphasis on sustainability. For the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, this involves designing processes that are not only efficient but also minimize environmental impact. This is achieved through the application of the principles of green chemistry, focusing on aspects like atom economy and reaction efficiency.

Implementation of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. nih.gov In the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- from its alcohol precursor, several principles are particularly relevant.

Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. Choosing a high-yield reaction with minimal byproducts is the first step.

Less Hazardous Chemical Syntheses : Methodologies should be designed to use and generate substances that possess little or no toxicity. This involves moving away from toxic reagents like CBr₄ and chlorinated solvents often used in the Appel reaction. researchgate.net Greener alternatives include using ionic liquids that can act as both solvent and reagent, or solid-supported reagents that are safer to handle and easier to remove. organic-chemistry.org

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous wherever possible. Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or dimethyl carbonate can significantly improve the environmental profile of the process. figshare.com

Design for Energy Efficiency : Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure is ideal. Flow chemistry can contribute here by providing superior heat transfer, allowing reactions to be run efficiently at optimal temperatures without excessive energy input for heating or cooling. researchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents. While the direct bromination of an alcohol is stoichiometric, developing a catalytic version of the Appel reaction, where the phosphine (B1218219) oxide byproduct is regenerated in-situ, represents a significant green advancement. figshare.com

Atom Economy and Reaction Efficiency

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. researchgate.net It is a core principle of green chemistry, as a reaction with 100% atom economy generates no waste byproducts.

The formula for atom economy is: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (MW: 259.14 g/mol ) from 3-(3,4-dimethoxyphenyl)propan-1-ol (MW: 196.24 g/mol ), the atom economy varies significantly depending on the brominating agent.

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Using PBr₃ | 3 R-OH + PBr₃ | 3 R-Br | H₃PO₃ | 89.6% |

| Appel Reaction | R-OH + PPh₃ + CBr₄ | R-Br | PPh₃O + CHBr₃ | 32.8% |

Calculation Notes:

PBr₃ Reaction:(3 * 259.14) / (3 * 196.24 + 270.69) * 100 = 89.6%

Appel Reaction:(259.14) / (196.24 + 262.29 + 331.63) * 100 = 32.8%

As the table shows, the reaction using PBr₃ has a much higher theoretical atom economy than the Appel reaction, which generates high molecular weight byproducts (triphenylphosphine oxide and bromoform). neliti.com

While atom economy is a useful theoretical metric, Reaction Mass Efficiency (RME) provides a more practical measure of a process's greenness by considering the actual masses of all materials used, including solvents, excess reagents, and workup chemicals, relative to the mass of the isolated product. nih.gov

RME = (Mass of Isolated Product / Total Mass of All Inputs) x 100

A high RME indicates a process with low waste generation. For example, even a reaction with high atom economy will have a low RME if it requires a large volume of solvent for the reaction and purification, or a large excess of a reagent to drive the reaction to completion. scranton.edu Optimizing a synthesis to improve RME involves not only choosing an atom-economical reaction but also minimizing solvent use, using reagents in stoichiometric amounts, and achieving a high percentage yield. nih.gov

Mechanistic Studies and Reactivity Profiles of Benzene, 4 3 Bromopropyl 1,2 Dimethoxy

Nucleophilic Substitution Pathways at the Bromopropyl Group

The 3-bromopropyl substituent attached to the 1,2-dimethoxybenzene (B1683551) ring is the primary site for nucleophilic substitution reactions. This reactivity is centered on the electrophilic carbon atom bonded to the bromine.

Elucidation of Mechanistic Pathways of Substitution

The 3-bromopropyl group is a primary alkyl halide. Nucleophilic substitution reactions at such centers predominantly proceed via the bimolecular nucleophilic substitution (S(_N)2) mechanism. nih.gov This pathway involves a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (bromine). nih.gov This "backside attack" leads to an inversion of stereochemical configuration if the carbon were chiral.

The transition state of the S(_N)2 reaction is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned at the axial positions, 180° apart. nih.gov The reaction rate is dependent on the concentration of both the substrate (Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-) and the nucleophile.

Influence of Steric and Electronic Factors on Reaction Rates

The rate of S(_N)2 reactions is highly sensitive to steric hindrance around the reaction center. nih.gov In the case of Benzene (B151609), 4-(3-bromopropyl)-1,2-dimethoxy-, the electrophilic carbon is separated from the bulky dimethoxybenzene ring by two methylene (B1212753) groups. This separation mitigates significant steric impediment to the nucleophile's approach, allowing the S(_N)2 reaction to proceed efficiently. However, very bulky nucleophiles might still experience some steric resistance, which could decrease the reaction rate. nih.gov

Electronically, the dimethoxybenzene ring does not directly participate in the substitution reaction through resonance. Its influence is primarily inductive, exerting a weak electron-withdrawing effect that is generally negligible due to the insulating effect of the propyl chain. Therefore, the electronic factors of the aromatic ring have a minimal impact on the rate of nucleophilic substitution at the terminal bromine.

Formation of Diverse Functionalized Propyl Derivatives

The utility of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- as a synthetic intermediate lies in its ability to react with a wide array of nucleophiles to form various functionalized derivatives. The S(_N)2 reaction at the bromopropyl group allows for the introduction of diverse functional groups.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | -OH (Alcohol) | 3-(3,4-Dimethoxyphenyl)propan-1-ol |

| Alkoxide | NaOCH₃ | -OCH₃ (Ether) | 1,2-Dimethoxy-4-(3-methoxypropyl)benzene |

| Cyanide | NaCN | -CN (Nitrile) | 4-(3,4-Dimethoxyphenyl)butanenitrile |

| Azide (B81097) | NaN₃ | -N₃ (Azide) | 4-(3-Azidopropyl)-1,2-dimethoxybenzene |

| Ammonia (B1221849) | NH₃ | -NH₂ (Amine) | 3-(3,4-Dimethoxyphenyl)propan-1-amine |

| Thiolate | NaSH | -SH (Thiol) | 3-(3,4-Dimethoxyphenyl)propane-1-thiol |

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core

The 1,2-dimethoxybenzene (veratrole) moiety of the molecule is highly activated towards electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. byjus.comlibretexts.org This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com

Regioselectivity and Directing Effects of Methoxy (B1213986) Substituents

The position of electrophilic attack on the benzene ring is determined by the directing effects of the existing substituents. Substituents can be categorized as activating or deactivating and as ortho-, para-, or meta-directors. libretexts.orglibretexts.org

Methoxy Groups (-OCH₃): The two methoxy groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are strongly ortho- and para-directing. libretexts.org

3-Bromopropyl Group (-CH₂CH₂CH₂Br): This alkyl group is a weak activating group through an inductive effect. It is also an ortho-, para-director.

In Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, the directing effects of the substituents must be considered collectively. The available positions for substitution are C-3, C-5, and C-6. The powerful directing effect of the two methoxy groups dominates. They strongly activate the positions ortho and para to themselves.

| Position | Relationship to Substituents | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-3 | Ortho to -OCH₃ at C-2; Meta to -OCH₃ at C-1 and propyl group at C-4 | Moderate | Possible, but less favored than C-5 |

| C-5 | Para to -OCH₃ at C-2; Ortho to -OCH₃ at C-1; Meta to propyl group at C-4 | Low | Most Favored |

| C-6 | Ortho to -OCH₃ at C-1; Meta to -OCH₃ at C-2; Ortho to propyl group at C-4 | High (between a methoxy and a propyl group) | Least Favored |

Based on this analysis, electrophilic substitution is most likely to occur at the C-5 position, which is electronically activated by both methoxy groups and is sterically accessible.

Investigation of Arenium Ion Intermediates

Electrophilic aromatic substitution proceeds via a two-step mechanism. msu.edu The first and rate-determining step is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. byjus.comwikipedia.org The stability of this intermediate dictates the regioselectivity of the reaction. libretexts.org

When an electrophile attacks the dimethoxybenzene core of the target molecule, the positive charge of the resulting arenium ion is delocalized across the ring. The methoxy groups play a crucial role in stabilizing this positive charge, especially when the attack occurs at the ortho or para positions relative to them. This is because a lone pair of electrons on the oxygen atom can be donated to the ring through resonance, providing an additional and highly stable resonance structure where every atom (except hydrogen) has a full octet of electrons.

For an attack at the C-5 position (para to one methoxy group and ortho to the other), the positive charge of the arenium ion is delocalized onto the carbon atoms bearing the methoxy groups. This allows for maximum resonance stabilization from both activating groups, making the arenium ion for C-5 substitution particularly stable and the reaction pathway highly favored. Conversely, attack at the meta position does not allow for direct resonance stabilization of the positive charge by the methoxy groups, resulting in a higher energy, less stable arenium ion intermediate. youtube.com Therefore, the investigation of these intermediates confirms that the C-5 position is the most probable site for electrophilic attack.

Redox Chemistry of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

The redox behavior of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, a substituted veratrole (1,2-dimethoxybenzene), is characterized by the distinct reactivities of its three key structural components: the electron-rich dimethoxybenzene ring, the aliphatic propyl chain, and the terminal bromide. The presence of two electron-donating methoxy groups activates the aromatic ring, making it susceptible to oxidation, while the alkyl bromide moiety is prone to reduction.

Oxidative Transformations of Aromatic and Aliphatic Moieties and Resultant Products

The oxidative transformations of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- can be directed towards either the aromatic nucleus or the alkyl side chain, depending on the choice of oxidant and reaction conditions. The electron-rich nature of the veratrole ring makes it the more likely site of initial oxidation under many conditions.

Oxidation of the Aromatic Ring:

The 1,2-dimethoxy substitution pattern significantly increases the electron density of the benzene ring, rendering it susceptible to electrophilic attack and oxidation. scirp.org Strong oxidizing agents can lead to dearomatization and the formation of quinone-like structures. For instance, anodic oxidation of veratrole derivatives is known to produce polyphenylene structures through radical cation intermediates. researchgate.net While specific studies on Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- are not prevalent, analogous oxidations of other 1,2-dimethoxybenzene derivatives suggest that potent oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical methods could lead to the formation of quinones.

Under enzymatic conditions, such as with cytochrome P450, the oxidation of alkoxybenzenes can occur, often leading to O-dealkylation or ring hydroxylation. nih.govnih.gov In the case of the title compound, this could potentially yield phenolic derivatives, though this is speculative without direct experimental evidence.

Oxidation of the Aliphatic Side Chain:

Oxidation of the propyl side chain is generally less facile than oxidation of the activated aromatic ring. The carbon atoms in the propyl chain are sp³-hybridized and lack the activation seen in benzylic systems. libretexts.org However, under forcing conditions with strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid, cleavage of the alkyl chain could occur, potentially leading to the formation of 4-carboxy-1,2-dimethoxybenzene. It is important to note that such harsh conditions might also lead to the degradation of the aromatic ring.

The following table summarizes potential oxidative transformations based on studies of analogous compounds.

| Oxidizing Agent | Potential Site of Oxidation | Plausible Product(s) |

| Ceric Ammonium Nitrate (CAN) | Aromatic Ring | 4-(3-bromopropyl)-1,2-benzoquinone |

| Potassium Permanganate (KMnO₄) | Aliphatic Chain / Aromatic Ring | 4-carboxy-1,2-dimethoxybenzene, ring-opened products |

| Anodic Oxidation | Aromatic Ring | Polymeric materials |

Note: The products listed are hypothetical and based on the known reactivity of similar functional groups.

Controlled Reduction of the Bromide and Aromatic Ring

The reduction of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- offers pathways to selectively modify the alkyl halide or the aromatic ring. The significant difference in the reactivity of these two moieties allows for a high degree of chemoselectivity.

Selective Reduction of the Alkyl Bromide:

The carbon-bromine bond in the propyl chain is the most readily reducible functional group in the molecule. A wide variety of reagents can achieve this transformation with high selectivity, leaving the aromatic ring intact. Catalytic hydrogenation is a common and effective method, where hydrogen gas is used in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is generally mild and highly efficient for dehalogenation.

Other methods for the reduction of alkyl halides include the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent, or radical-mediated reductions using reagents such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH). organic-chemistry.org These methods offer different levels of functional group tolerance and can be chosen based on the desired reaction conditions. The nickel-catalyzed reductive coupling of alkyl bromides with a reducing agent like zinc powder also provides a chemoselective route for dehalogenation. nih.gov

Reduction of the Aromatic Ring:

The reduction of the dimethoxybenzene ring is a more challenging transformation that requires more forcing conditions than the reduction of the alkyl bromide. libretexts.org The high stability conferred by aromaticity must be overcome. Catalytic hydrogenation can be employed, but it typically requires higher pressures of hydrogen gas and more active catalysts, such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂). libretexts.org Under these conditions, the aromatic ring is reduced to a cyclohexane (B81311) ring, which would yield 4-(3-bromopropyl)-1,2-dimethoxycyclohexane, assuming the bromide is not simultaneously reduced.

For selective aromatic ring reduction without affecting the bromide, dissolving metal reductions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol), could be employed. However, the presence of the methoxy groups would direct the regioselectivity of the reduction. It is also possible to achieve a four-electron reduction of benzene rings using specialized samarium(II) reagents, though the applicability to this specific substrate is unknown. researchgate.net

The following table provides an overview of potential reductive transformations.

| Reducing Agent/Method | Target Moiety | Plausible Product |

| H₂, Pd/C | Alkyl Bromide | 4-propyl-1,2-dimethoxybenzene |

| NaBH₄ | Alkyl Bromide | 4-propyl-1,2-dimethoxybenzene |

| Bu₃SnH, AIBN | Alkyl Bromide | 4-propyl-1,2-dimethoxybenzene |

| H₂, Rh/C (high pressure) | Aromatic Ring | 4-(3-bromopropyl)-1,2-dimethoxycyclohexane |

| Na, NH₃ (liq.), EtOH | Aromatic Ring | Dihydrobenzene derivative |

Note: The products and conditions are illustrative and based on general principles of organic chemistry and studies on similar compounds.

Strategic Utilization of Benzene, 4 3 Bromopropyl 1,2 Dimethoxy in Organic Synthesis

Building Block in the Construction of Complex Molecular Architectures

The bifunctional nature of 4-(3-bromopropyl)-1,2-dimethoxybenzene allows it to serve as a foundational component for elaborate molecular designs. Its rigid aromatic core and flexible, reactive side chain are strategically employed by chemists to assemble sophisticated three-dimensional structures.

Scaffold for Multi-functionalized Aromatic Compounds

The compound's structure is ideally suited for use as a scaffold, providing a core framework upon which additional functional groups and molecular complexity can be built. The dimethoxy-substituted benzene (B151609) ring and the bromopropyl chain offer two distinct points for chemical modification.

A notable example is its use in the synthesis of diarylnonanoid analogues. In this context, the 3-bromopropyl group acts as a reactive electrophile for C-alkylation reactions. For instance, it can be reacted with nucleophiles like phenyl β-ketoesters. This reaction attaches the entire 4-(prop-1-yl)-1,2-dimethoxybenzene moiety to another molecular fragment, effectively using the compound as a scaffold to link two different parts of a target molecule. Following this key bond-forming step, further transformations, such as decarboxylation, can be carried out to yield multi-functionalized aromatic structures. acs.org

Precursor in Natural Product Total Synthesis Initiatives

The synthesis of natural products and their analogues is a significant area of organic chemistry, often requiring strategic and efficient assembly of complex skeletons. Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- has proven to be a valuable precursor in such initiatives.

Its application is well-documented in the synthesis of analogues of Malabaricone C, a diarylnonanoid isolated from the Myristicaceae plant family that has shown interesting biological activities. acs.orgnih.gov In a multi-step synthesis, 4-(3-bromopropyl)-1,2-dimethoxybenzene (referred to as compound 3d in the synthetic scheme) is one of several ω-aryl alkyl bromides used to construct a series of malabaricone analogues. acs.org These precursors, varying in the length of the alkyl bromide chain, are reacted with phenyl β-ketoesters to form the core structure of the target molecules. This strategy allows for the systematic variation of the spacer chain connecting the two aromatic rings of the malabaricone scaffold, which is crucial for studying structure-activity relationships. acs.org The development of efficient synthetic routes is essential for obtaining sufficient quantities of these natural products for thorough pharmacological evaluation. nih.gov

Materials Science Applications: Polymer and Resin Development

While the reactive bromopropyl group suggests potential for use as a functional initiator or chain transfer agent in controlled radical polymerization techniques, or as a monomer in condensation polymerization, a review of available scientific literature does not provide specific examples of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- being utilized in the development of polymers or resins. Its application in materials science is not a prominently documented area of its research.

Intermediate in Drug Discovery and Development Research

In the quest for new therapeutic agents, the synthesis of novel molecules and the modification of existing bioactive compounds are paramount. Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- serves as a key intermediate in this process, facilitating the creation of new chemical entities for biological screening.

Synthesis of Novel Pharmaceutical Intermediates

Pharmaceutical synthesis often involves the stepwise construction of a drug molecule from smaller, less complex starting materials. These intermediate compounds are crucial stepping stones in the synthetic pathway. Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- functions as such an intermediate.

In the synthesis of malabaricone analogues, it is itself synthesized from a corresponding ω-bromo-aryl ketone. acs.org It then serves as a key reactant, an ω-aryl alkyl bromide, which upon C-alkylation with a β-ketoester, yields a more complex alkylated product. This product is a subsequent intermediate that undergoes alkaline hydrolysis and in situ decarboxylation to afford the desired methyl ether derivatives of the malabaricone analogues (compounds designated ML-1 to ML-4). acs.org Each of these products is a novel pharmaceutical intermediate on the path to the final bioactive compounds.

Design and Synthesis of Bioactive Analogues

A central strategy in medicinal chemistry is the synthesis of analogues of a lead compound to understand its structure-activity relationship (SAR) and optimize its biological properties. The structural features of 4-(3-bromopropyl)-1,2-dimethoxybenzene make it an excellent tool for this purpose.

Its use in the synthesis of malabaricone analogues highlights its role in creating molecular diversity. Researchers synthesized a series of compounds where the length of the methylene (B1212753) spacer chain between the two aryl rings was varied. acs.org By using ω-aryl alkyl bromides with different chain lengths, including the three-carbon chain provided by 4-(3-bromopropyl)-1,2-dimethoxybenzene, they were able to systematically assess how this structural change impacted the anticancer efficacy of the resulting molecules. The antiproliferative potential of these analogues was evaluated through MTT and clonogenic assays, revealing that the spacer length significantly influences the compound's potency. acs.org This systematic approach, enabled by precursors like 4-(3-bromopropyl)-1,2-dimethoxybenzene, is fundamental to the rational design of more effective therapeutic agents.

| Compound Designation | Description | Key Precursor |

| ML-1 to ML-4 | Methyl ether derivatives of Malabaricone analogues with varying spacer lengths. | ω-aryl alkyl bromides (including 3d ) |

| ML-7 to ML-11 | Tetra-hydroxy Malabaricone analogues derived from ML-1 to ML-5. | Methyl ether derivatives |

| ML-20 | A Malabaricone analogue lacking a carbonyl group, showing high antiproliferative effects. | Synthesized through a multi-step process involving related intermediates. |

Insufficient Information Available for "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-" in Agrochemical and Specialty Chemical Synthesis

Following a comprehensive series of targeted searches, it has been determined that there is a lack of publicly available scientific literature and patent information detailing the specific role of "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-" in the synthesis of agrochemicals and specialty chemicals. While the searches provided general information about the reactivity of related compounds, no direct applications for the specified molecule in these fields could be identified.

The performed searches aimed to uncover any documented use of "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-" as a chemical intermediate or building block in the production of pesticides, herbicides, fungicides, or other agrochemicals, as well as in the manufacturing of specialty chemicals. The search queries included terms such as "agrochemical synthesis," "pesticide production," "specialty chemical manufacturing," and "industrial applications" in conjunction with the chemical name and its various synonyms.

While information on the general synthetic utility of brominated aromatic compounds is available, and some patents describe the use of structurally similar but distinct molecules in pharmaceutical and antioxidant synthesis, no concrete examples or research findings specifically pertaining to the agrochemical or specialty chemical applications of "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-" were found.

Therefore, due to the absence of specific and verifiable information on this subject, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's provided outline and strict content inclusions. To proceed would require speculation or the inclusion of information on unrelated compounds, which would violate the core instructions of the request.

Advanced Analytical and Spectroscopic Characterization of Benzene, 4 3 Bromopropyl 1,2 Dimethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, with different functional groups and structural arrangements resulting in characteristic shift values.

In a typical ¹H NMR spectrum of "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-", the signals can be assigned as follows: The aromatic region would display signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet, a singlet-like signal, and a doublet of doublets. The two methoxy (B1213986) groups (-OCH₃) would each appear as sharp singlets, typically in the range of 3.8-3.9 ppm. The propyl chain protons would show distinct multiplets: a triplet for the benzylic methylene (B1212753) group (Ar-CH₂-), a multiplet (often a quintet or sextet) for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the bromine atom (-CH₂-Br).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The two carbons bearing the methoxy groups would appear downfield in the aromatic region, followed by the other four aromatic carbons. The methoxy carbons themselves would produce sharp signals around 56 ppm. The three carbons of the propyl side chain would be observed in the aliphatic region of the spectrum.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (1H) | ~6.80 | d | ~8.2 | 1H |

| Aromatic H (1H) | ~6.75 | d | ~2.0 | 1H |

| Aromatic H (1H) | ~6.72 | dd | ~8.2, 2.0 | 1H |

| Methoxy (-OCH₃) | ~3.88 | s | - | 3H |

| Methoxy (-OCH₃) | ~3.87 | s | - | 3H |

| Bromopropyl (-CH₂-Br) | ~3.41 | t | ~6.5 | 2H |

| Benzylic (-CH₂-Ar) | ~2.75 | t | ~7.5 | 2H |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~149.0 |

| Aromatic C-O | ~147.5 |

| Aromatic C-C | ~133.0 |

| Aromatic C-H | ~120.5 |

| Aromatic C-H | ~112.0 |

| Aromatic C-H | ~111.5 |

| Methoxy (-OCH₃) | ~56.0 |

| Methoxy (-OCH₃) | ~55.9 |

| Bromopropyl (-CH₂-Br) | ~33.5 |

| Benzylic (-CH₂-Ar) | ~32.0 |

To unambiguously assign the signals from 1D NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a clear picture of the bonding network. princeton.eduyoutube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-", a COSY spectrum would show a clear correlation between the adjacent methylene groups of the propyl chain (Ar-CH₂-CH₂ -CH₂ -Br), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms they are directly attached to. columbia.edu This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~2.75 ppm would correlate with the carbon signal at ~32.0 ppm, confirming the identity of the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu It is instrumental in connecting different parts of the molecule. Key HMBC correlations would include signals from the methoxy protons (~3.88 ppm) to the aromatic carbons they are attached to (~149.0 and ~147.5 ppm), and from the benzylic protons (~2.75 ppm) to the aromatic carbon at the point of attachment (~133.0 ppm). This confirms the placement of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to assess the purity of a sample of "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-" and provide its characteristic electron ionization (EI) mass spectrum. The mass spectrum serves as a molecular fingerprint.

The fragmentation pattern is predictable. The molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity (from the ⁷⁹Br and ⁸¹Br isotopes) would be present. Common fragmentation pathways would likely include:

Loss of Bromine: A significant fragment corresponding to [M-Br]⁺.

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain, leading to the formation of a stable dimethoxybenzyl cation or tropylium-like ion. This is often the most abundant fragment, known as the base peak.

Loss of Methoxy Group: Fragmentation involving the loss of a methoxy radical (-•OCH₃) or formaldehyde (B43269) (CH₂O) from the molecular ion or subsequent fragments.

Predicted Key Mass Fragments

| m/z (mass/charge) | Identity |

|---|---|

| 258/260 | [M]⁺ Molecular Ion |

| 179 | [M-Br]⁺ |

| 151 | [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation) |

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-", with the formula C₁₁H₁₅BrO₂, HRMS would distinguish it from any other compound with the same nominal mass but a different atomic composition.

Calculated Exact Mass: 258.0255 g/mol (for C₁₁H₁₅⁷⁹BrO₂) and 260.0235 g/mol (for C₁₁H₁₅⁸¹BrO₂)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. Each functional group has characteristic absorption frequencies, making these techniques excellent for functional group identification.

For "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-", the IR spectrum would show several key absorption bands:

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3050-3000 cm⁻¹).

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) from the methoxy and propyl groups.

Aromatic C=C Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O Stretch: Strong, distinct peaks in the 1260-1020 cm⁻¹ region, corresponding to the aryl-ether bonds of the methoxy groups.

C-Br Stretch: A peak in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹, indicating the presence of the bromoalkane functionality.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (propyl & methoxy) |

| 1610, 1515, 1465 | C=C Stretch | Aromatic Ring |

| 1260, 1030 | C-O Stretch | Aryl Ether |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the substituted benzene ring, the methoxy groups, the alkyl chain, and the carbon-bromine bond.

The aromatic portion of the molecule gives rise to several key signals. orgchemboulder.com Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.org Carbon-carbon stretching vibrations within the benzene ring produce a series of medium-intensity absorptions between 1620 cm⁻¹ and 1400 cm⁻¹. spectroscopyonline.com Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ range. orgchemboulder.com

The aliphatic 3-bromopropyl chain is identified by the presence of saturated C-H stretching absorptions, which are found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org The two methoxy groups (-OCH₃) are characterized by strong C-O stretching vibrations. Aryl alkyl ethers typically exhibit a strong, characteristic absorption band for the C-O stretch. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

A summary of the expected characteristic IR absorption bands for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is provided in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H Stretch | Aromatic (Benzene Ring) | 3100 - 3000 orgchemboulder.com |

| C-H Stretch | Aliphatic (Propyl Chain & Methoxy) | 2960 - 2850 libretexts.org |

| C=C Stretch | Aromatic (In-ring) | 1620 - 1400 spectroscopyonline.com |

| C-O Stretch | Aryl Ether (Ar-O-CH₃) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-H Out-of-Plane Bend | Aromatic (Substituted Ring) | 900 - 675 orgchemboulder.com |

| C-Br Stretch | Alkyl Bromide | 600 - 500 |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- and for its quantitative determination in various mixtures. A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of alkyl aryl ethers due to their moderate polarity. thieme-connect.de

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecyl) column, is used with a polar mobile phase. ptfarm.pl The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is effective. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape and resolution. sielc.comsielc.com

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte to this curve. nih.gov Purity is determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. ptfarm.plpensoft.net

A representative set of HPLC conditions for the analysis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is detailed in the table below.

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | Octadecyl C18 (e.g., 250 x 4.6 mm, 5 µm) ptfarm.pl |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) sielc.com |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Detection | UV Absorbance at ~280 nm |

| Injection Volume | 10 µL pensoft.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions, such as the synthesis or modification of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. orgchemboulder.comlibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. thieme.de

For a typical reaction involving this compound, such as a nucleophilic substitution at the bromopropyl chain, TLC is performed on a plate coated with a solid adsorbent, usually silica (B1680970) gel. orgchemboulder.com A small amount of the reaction mixture is spotted at the bottom of the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). Common solvent systems for compounds of this polarity include mixtures of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). orgchemboulder.com

The separation is based on the differential affinity of the compounds in the reaction mixture for the stationary phase and the mobile phase. libretexts.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the more polar product will appear and intensify. The relative positions of the spots are quantified by their retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Visualization of the spots is typically achieved under a UV lamp. orgchemboulder.com

| Parameter | Description |

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60 F₂₅₄) orgchemboulder.com |

| Mobile Phase (Solvent System) | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Application | Monitoring a nucleophilic substitution reaction (e.g., R-Br -> R-N₃) |

| Visualization | UV Lamp (254 nm) orgchemboulder.com |

| Expected Observation | The Rƒ of the product will be lower (more polar) than the Rƒ of the starting material, Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. |

Computational and Theoretical Insights into Benzene, 4 3 Bromopropyl 1,2 Dimethoxy

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and three-dimensional structure of molecules. nih.govrsc.org For Benzene (B151609), 4-(3-bromopropyl)-1,2-dimethoxy-, these calculations can predict key molecular descriptors that govern its stability and reactivity.

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govepstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For dimethoxybenzene derivatives, the methoxy (B1213986) groups are electron-donating, which typically raises the HOMO energy and influences the aromatic ring's reactivity in electrophilic substitutions. youtube.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.govepstem.net These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents. nih.gov In Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, the oxygen atoms of the methoxy groups and the bromine atom would represent regions of negative potential, while the aromatic protons and the carbons attached to the electronegative atoms would show a more positive potential.

Conformational analysis, also performed using DFT or other computational methods, is essential for understanding the molecule's preferred spatial arrangement. nih.gov The flexibility of the 3-bromopropyl side chain allows for multiple rotational isomers (conformers). Computational methods can determine the relative energies of these conformers, identifying the most stable (lowest energy) structures. nih.gov This analysis is critical as the molecule's conformation can significantly impact its physical properties and biological interactions.

Table 1: Predicted Electronic Properties of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (Illustrative) This table presents theoretical data based on typical DFT calculations for similar substituted benzene molecules.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is a powerful asset for predicting and understanding the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, a potential route involves the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (B1683551). Computational studies can model the formation of the electrophile from 1-bromo-3-chloropropane (B140262) (or a similar precursor) and its subsequent attack on the electron-rich dimethoxybenzene ring. studycorgi.comyoutube.com These models can predict the regioselectivity of the reaction, explaining why the alkyl group adds at the 4-position relative to the methoxy groups. youtube.com The calculations would involve locating the transition state for the electrophilic aromatic substitution, providing insights into the reaction's activation energy and rate. studycorgi.com

Furthermore, the reactivity of the bromine atom on the propyl side chain can be explored computationally. For instance, modeling the formation of a Grignard reagent by reacting the compound with magnesium can be studied. nih.govresearchgate.net DFT calculations can elucidate the mechanism of magnesium insertion into the carbon-bromine bond and the structure of the resulting organometallic compound. researchgate.netrsc.org Similarly, computational models can predict the outcomes and mechanisms of nucleophilic substitution reactions at the brominated carbon, helping to design synthetic routes for further derivatization. chemrxiv.orgresearchgate.net

Table 2: Calculated Energy Profile for a Hypothetical SN2 Reaction (Illustrative) Reaction: Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- + CN- → Benzene, 4-(3-cyanopropyl)-1,2-dimethoxy- + Br-

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +22.5 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govbesjournal.comglobethesis.com QSAR models are statistical in nature and are built by finding a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and an observed biological response. ijcce.ac.ir

For derivatives of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, QSAR studies could be employed to predict their potential as therapeutic agents or to assess their toxicity. nih.govbesjournal.com The process would involve synthesizing a series of derivatives where the bromo group is replaced by various other functional groups. The biological activity of these compounds would then be measured experimentally.

Subsequently, a wide range of molecular descriptors for each derivative would be calculated using computational software. These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Describing molecular branching and shape. researchgate.net

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. nih.govbesjournal.com

Hydrophobic: Such as the logarithm of the partition coefficient (logP), which is crucial for predicting how a drug moves through biological systems. nih.gov

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is developed that links a selection of these descriptors to the observed activity. ijcce.ac.irnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent and desirable compounds and reducing the need for extensive initial screening. nih.govrsc.orgmdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Electronic | HOMO Energy | Electron-donating capability |

| Steric | Molar Refractivity | Molecular volume and polarizability |

Synthesis and Exploration of Benzene, 4 3 Bromopropyl 1,2 Dimethoxy Derivatives and Analogues

Systematic Variations of the Propyl Side Chain

The 3-bromopropyl side chain is a primary site for chemical modification, offering opportunities to introduce diverse functionalities and alter the chain's physical and chemical properties.

The bromine atom on the propyl side chain is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the straightforward replacement of bromine with other halogens or a variety of functional groups.

Halogen Exchange Reactions: The synthesis of analogues with different halogens, such as chlorine or iodine, can be achieved through Finkelstein-type reactions. For instance, treating the parent bromopropyl compound with sodium iodide (NaI) in a suitable solvent like acetone (B3395972) facilitates the exchange of bromine for iodine. This reaction is driven by the precipitation of the less soluble sodium bromide (NaBr) in acetone. Similarly, chloro-analogues can be prepared, although this often requires starting from the corresponding 3-(4-(1,2-dimethoxyphenyl))propan-1-ol and treating it with a chlorinating agent like thionyl chloride (SOCl₂). A notable example from a related system is the synthesis of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, where the corresponding chloride is heated with sodium iodide to afford the iodinated product in high yield (92%). ontosight.ai

Nucleophilic Substitution with Other Functional Groups: The electrophilic carbon bearing the bromine atom readily reacts with various nucleophiles. This allows for the introduction of functional groups such as azides, cyanides, and amines, which are valuable handles for further synthetic transformations. The reaction of Benzene (B151609), 4-(3-bromopropyl)-1,2-dimethoxy- with sodium azide (B81097) (NaN₃), for example, yields the corresponding 4-(3-azidopropyl)-1,2-dimethoxybenzene. The cyano-analogue can be synthesized by reaction with sodium cyanide (NaCN). These substitution reactions are fundamental in building more complex molecular architectures from the bromopropyl scaffold. worldresearchersassociations.com

| Starting Material | Reagent(s) | Resulting Functional Group | Product Name |

| Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | Sodium Iodide (NaI) | Iodo (-I) | Benzene, 4-(3-iodopropyl)-1,2-dimethoxy- |

| 3-(1,2-Dimethoxyphenyl)propan-1-ol | Thionyl Chloride (SOCl₂) | Chloro (-Cl) | Benzene, 4-(3-chloropropyl)-1,2-dimethoxy- |

| Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | Sodium Azide (NaN₃) | Azido (-N₃) | Benzene, 4-(3-azidopropyl)-1,2-dimethoxy- |

| Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | Sodium Cyanide (NaCN) | Cyano (-CN) | 4-(1,2-Dimethoxyphenyl)butanenitrile |

Modifying the length and degree of saturation of the side chain provides another avenue for creating structural diversity. These alterations can significantly impact the molecule's conformation and reactivity.

Chain Length Variation: Homologues of the target compound, such as those with bromoethyl or bromobutyl side chains, can be synthesized. The general approach involves a Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with an appropriate acyl halide (e.g., 4-bromobutanoyl chloride), followed by reduction of the resulting ketone. The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction effectively removes the carbonyl group to yield the desired alkyl side chain.

Introduction of Unsaturation: Analogues with unsaturated side chains, such as allyl or propargyl groups, are also of significant interest. 4-Allyl-1,2-dimethoxybenzene (also known as methyleugenol) is a naturally occurring compound that represents the propenyl analogue. rsc.orgias.ac.in It can be synthesized via the Claisen rearrangement of the corresponding allyl phenyl ether. A more direct approach for introducing unsaturated chains involves the reaction of a phenol (B47542) with an unsaturated alkyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate (K₂CO₃). ontosight.ai This method, while demonstrated on phenol derivatives, provides a general strategy for creating propargyloxy-substituted benzenes, which are isomers of the C-alkylated target structure.

| Side Chain Modification | Synthetic Strategy | Example Precursor(s) | Resulting Side Chain |

| Shortening (e.g., ethyl) | Friedel-Crafts Acylation & Reduction | 1,2-Dimethoxybenzene, Bromoacetyl chloride | -(CH₂)₂-Br |

| Lengthening (e.g., butyl) | Friedel-Crafts Acylation & Reduction | 1,2-Dimethoxybenzene, 4-Bromobutanoyl chloride | -(CH₂)₄-Br |

| Unsaturation (alkene) | Claisen Rearrangement / Direct Allylation | 1,2-Dimethoxy-4-(allyloxy)benzene | -CH₂-CH=CH₂ |

| Unsaturation (alkyne) | Williamson Ether Synthesis | 4-Propargyloxy-1,2-dimethoxybenzene | -O-CH₂-C≡CH |

Comparative Studies of Related Bromopropyl-Substituted Benzenes

A comparative analysis of the reactivity of various bromopropyl-substituted benzenes provides valuable structure-activity relationship data. The electronic nature of the substituents on the aromatic ring has a profound impact on the reactivity of both the ring itself and the bromopropyl side chain.

Influence on Ring Reactivity: The reactivity of the aromatic ring towards further electrophilic substitution is governed by the existing substituents. The two methoxy (B1213986) groups in the parent compound are strongly activating and ortho-, para-directing. libretexts.orgmsu.edu This means that reactions like nitration or further halogenation would be significantly faster compared to unsubstituted (3-bromopropyl)benzene. In contrast, an analogue with an electron-withdrawing group, such as a nitro group, would be strongly deactivated towards electrophilic attack, and any substitution would be directed to the meta position.

Influence on Side Chain Reactivity: The reactivity of the C-Br bond in the propyl side chain is also influenced by the aromatic substituents, albeit to a lesser extent. Nucleophilic substitution at the terminal carbon is the primary reaction of this side chain. Electron-donating groups, like the two methoxy groups, increase the electron density of the entire molecule. This can have a minor deactivating effect on Sₙ2 reactions by slightly reducing the electrophilicity of the carbon atom bonded to bromine. Conversely, strongly electron-withdrawing groups, such as a nitro group, would be expected to slightly increase the rate of nucleophilic substitution on the side chain through an inductive effect. A study on substituted bromobenzanthrones found that the presence of a nitro group significantly facilitated the nucleophilic substitution of the bromine atom compared to the non-nitrated analogue, highlighting the powerful effect of electron-withdrawing groups. nih.gov This principle suggests that a hypothetical 4-(3-bromopropyl)-1-nitrobenzene would exhibit a more reactive C-Br bond than Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-.

| Compound | Aromatic Ring Substituent(s) | Expected Effect on Ring Reactivity (Electrophilic Substitution) | Expected Effect on Side Chain Reactivity (Sₙ2) |

| (3-Bromopropyl)benzene | None | Baseline | Baseline |

| Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | 1,2-Dimethoxy (Electron-donating) | Strongly Activated, o,p-directing | Slightly Deactivated |

| Benzene, 1-(3-bromopropyl)-4-nitro- | 4-Nitro (Electron-withdrawing) | Strongly Deactivated, m-directing | Slightly Activated |

Development of Libraries of Derivatives for Screening

The generation of compound libraries from versatile scaffolds is a cornerstone of modern drug discovery and chemical biology. "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-," with its reactive bromopropyl handle, serves as an excellent starting point for the construction of diverse libraries of molecules. This section details the strategic approaches for developing such libraries for subsequent screening to identify compounds with desired biological or chemical properties.

The core strategy revolves around the nucleophilic substitution of the bromide ion on the propyl chain. This allows for the introduction of a wide array of functional groups and structural motifs, leading to a large and diverse set of derivatives from a single, readily accessible precursor. Parallel and combinatorial synthesis techniques are ideally suited for this purpose, enabling the rapid production of numerous compounds.

A primary approach involves the reaction of "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-" with a collection of amines, a common method for building libraries targeting G-protein coupled receptors (GPCRs), many of which are phenethylamine (B48288) derivatives. nih.govnih.govwikipedia.org By reacting the parent compound with a diverse set of primary and secondary amines, a library of tertiary and secondary amines, respectively, can be generated. The reaction conditions are typically mild, involving a suitable base and solvent, making it amenable to high-throughput synthesis platforms.